Eburnamonine

描述

Historical Context of Isolation and Early Investigations

Eburnamonine was first identified and isolated from plants belonging to the Apocynaceae family cymitquimica.comwikipedia.orgscbt.com. Early investigations into this compound and its relatives began decades ago, driven by the discovery of potent bioactivities within this plant family thieme-connect.comunimi.it. This compound has been isolated from various plant species, including Catharanthus roseus, Kopsia spp., and Hunteria zeylanica cymitquimica.comnih.govmedchemexpress.com. The initial research focused on characterizing its chemical structure and exploring its fundamental pharmacological properties, laying the groundwork for subsequent studies into its therapeutic potential scbt.comnih.govnih.govnih.gov. The chemical formula for this compound is C19H22N2O cymitquimica.combiosynth.com.

Significance of the Eburnane Skeletal Framework in Natural Products Research

This compound is a key representative of the eburnane class of alkaloids, characterized by a distinctive tetracyclic framework cymitquimica.comikm.org.my. This eburnane skeleton is a prevalent structural motif found in numerous indole (B1671886) alkaloids, many of which are derived from a common biogenetic origin thieme-connect.comresearchgate.net. The significance of the eburnane skeletal framework lies in the broad spectrum of biological activities exhibited by the alkaloids that incorporate it. These activities span anti-inflammatory, antimicrobial, and central nervous system (CNS) effects, making eburnane alkaloids valuable targets for medicinal chemistry and drug discovery nih.govnih.govontosight.aiontosight.ai. Prominent alkaloids sharing this framework include vincamine (B1683053), vinburnine (B1683052), and vinpocetine (B1683063), all recognized for their influence on cerebral circulation and neuronal functions nih.gov. The intricate structure of the eburnane skeleton, often featuring a chiral quaternary center, presents considerable challenges and opportunities in synthetic chemistry thieme-connect.comscispace.comfao.org.

Overview of Research Trajectories for this compound and Related Alkaloids

Research trajectories for this compound and its related alkaloids have primarily focused on its total synthesis, the elucidation of its biological activities, and the exploration of its structural analogues.

Synthetic Chemistry: The total synthesis of this compound, both in racemic and enantiomerically pure forms, has been a persistent goal in organic chemistry for decades, serving as a benchmark for the development of new synthetic methodologies thieme-connect.comunimi.itfao.orgacs.orgresearchgate.net. Key synthetic challenges often revolve around the stereoselective construction of the molecule's chiral quaternary center thieme-connect.comscispace.comfao.org. Various strategies have been employed, including the Johnson–Claisen rearrangement, Pictet–Spengler reactions, ring-closing metathesis, asymmetric allylic alkylation, and alkene cyanoamidation thieme-connect.comscispace.comfao.orgacs.orgacs.orgresearchgate.net. This compound can also be accessed through chemical modifications of related compounds, such as vincamine unimi.itnih.gov.

Biological Activities and Pharmacological Interest: this compound is recognized for its properties as a vasodilator and cerebral metabolic stimulant scbt.comchemicalbook.com. Studies have indicated its potential to enhance cerebral blood flow and oxygen consumption, and to offer protective effects against hypoxic conditions nih.govnih.govchemicalbook.com. Related compounds, such as vinpocetine, a synthetic derivative of vincamine, are well-established for their neuroprotective and cerebrovascular-enhancing effects nih.gov. Furthermore, research has explored the potential of modified this compound structures to exhibit potent anticancer activity nih.gov.

Related Alkaloids: The eburnane alkaloid family is extensive, including well-studied compounds like vincamine, vinburnine, and vinpocetine nih.govnih.gov. These compounds share the characteristic eburnane skeleton and are often found in the same plant families nih.govikm.org.my. Other identified eburnane-type alkaloids include isoeburnamine, eburnaminol, and larutensine, each contributing to the diverse pharmacological profile of this natural product class ikm.org.my.

Data Tables

Table 1: Key Eburnane Alkaloids and Their Significance

| Alkaloid Name | Common Sources | General Area of Research Interest |

| This compound | Catharanthus roseus, Kopsia spp., Hunteria spp. | Vasodilator, cerebral metabolic stimulant, neuroprotection, anticancer |

| Vincamine | Vinca spp., Vinca minor | Cerebral blood flow, neuroprotection, precursor to vinpocetine |

| Vinburnine | Vinca spp., Hunteria spp. | Vasodilator, CNS effects |

| Vinpocetine | Synthetic derivative of Vincamine | Neuroprotection, cerebrovascular disorders, cerebral blood flow |

| Isoeburnamine | Hunteria spp., Picralima spp. | Anti-inflammatory, antimicrobial, CNS effects |

| Larutensine | Kopsia spp. | Cytotoxic activity |

Sources: cymitquimica.comwikipedia.orgscbt.comnih.govmedchemexpress.comnih.govnih.govikm.org.myontosight.ai

Table 2: Notable Synthetic Approaches to this compound

| Synthetic Strategy/Methodology | Key Feature / Starting Material Example | Citation Reference(s) |

| Johnson–Claisen Rearrangement | Construction of chiral quaternary center, from L-ethyl lactate | thieme-connect.comfao.org |

| Pictet–Spengler Reaction | Assembly of pentacyclic core | thieme-connect.comunimi.it |

| Ring-Closing Metathesis | Assembly of pentacyclic core | thieme-connect.comresearchgate.net |

| Asymmetric Allylic Alkylation | Pd-catalyzed, forms enantioenriched lactam building block | scispace.comresearchgate.net |

| Alkene Cyanoamidation | Pd/Lewis acid co-catalyst, forms all-carbon quaternary stereocenter | acs.orgacs.org |

| Synthesis from Vincamine | One-pot two-step procedure | unimi.itnih.gov |

| Rh(II)-catalyzed Intramolecular [3+2]-cycloaddition | Key step in some syntheses | unimi.it |

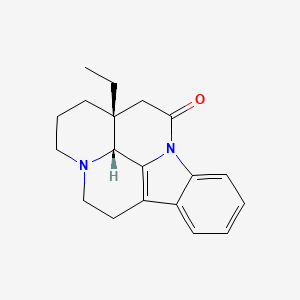

Structure

2D Structure

3D Structure

属性

CAS 编号 |

474-00-0 |

|---|---|

分子式 |

C19H22N2O |

分子量 |

294.4 g/mol |

IUPAC 名称 |

(15R,19R)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |

InChI |

InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,19+/m0/s1 |

InChI 键 |

WYJAPUKIYAZSEM-RBUKOAKNSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

手性 SMILES |

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

规范 SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |

其他CAS编号 |

474-00-0 |

同义词 |

(-)-eburnamonine Cervoxan eburnamonine eburnamonine monohydrochloride, (3alpha,16alpha)-isomer eburnamonine phosphate, (3alpha,16alpha)-isomer eburnamonine, (3alpha,16alpha)-isomer vinburnine |

产品来源 |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies of Eburnamonine

Total Synthesis Approaches

Total synthesis efforts for eburnamonine have primarily focused on constructing its pentacyclic core and establishing the critical stereocenters, particularly the all-carbon quaternary center at C20.

Key Methodological Advances in this compound Synthesis

Significant advancements in synthetic methodology have been crucial for efficiently assembling the this compound scaffold and controlling its stereochemistry.

The development of catalytic asymmetric methods has been pivotal in accessing enantiomerically enriched this compound. A landmark achievement in this area is the shortest asymmetric synthesis of this compound to date, reported by Stoltz and colleagues, which employed asymmetric catalysis nih.govscispace.com. This synthesis utilized an enantioenriched lactam building block, prepared via palladium-catalyzed asymmetric allylic alkylation, as a precursor for the this compound fragment nih.govscispace.com. This approach achieved the synthesis of this compound in ten steps from commercially available material and was the first to utilize asymmetric catalysis for its preparation nih.govscispace.com.

More recently, a novel synthesis of (+)-eburnamonine has been reported using enantioselective alkene cyanoamidation to construct the all-carbon quaternary stereocenter acs.orgnih.govacs.org. This strategy employs a palladium/phosphoramidite ligand/Lewis acid co-catalyst system to promote C–CN activation of a cyanoformamide, followed by intramolecular alkene cyanoamidation acs.orgnih.govacs.org. This 8-step synthesis from 4-methylene hexanoic acid and tryptamine (B22526) exemplifies the power of asymmetric aliphatic-tethered alkene cyanoamidation in total synthesis acs.orgnih.govacs.org.

Other catalytic asymmetric strategies include an iridium-catalyzed asymmetric imine hydrogenation/lactamization cascade, which effectively installs the trans-C20/C21 stereocenters ccspublishing.org.cn.

Cascade and rearrangement reactions have been instrumental in efficiently building the complex polycyclic framework of this compound and establishing key stereocenters. A notable example is the asymmetric total synthesis of (+)-21-epi-eburnamonine, which featured a visible-light photocatalytic intra-/intramolecular radical cascade reaction to construct the tetracyclic ABCD ring system thieme-connect.comnih.govkib.ac.cn. This synthesis also incorporated a highly diastereoselective Johnson-Claisen rearrangement to establish the C20 all-carbon quaternary stereocenter thieme-connect.comnih.govkib.ac.cn.

Another approach utilized a continuous-flow oxidation/lactam alcoholysis cascade to produce dihydro-β-carboline diester precursors, followed by an Ir/f-Binaphane-catalyzed hydrogenation/lactamization cascade to yield the trans-(20R, 21S) lactam ester scaffold with high enantio- and diastereocontrol researchgate.net.

The strategic construction of the polycyclic core of this compound often involves convergent approaches and the assembly of key fragments. The synthesis of leucophyllidine, a heterodimeric bisindole alkaloid, highlights this, where the this compound-derived fragment is synthesized through a Bischler–Napieralski/hydrogenation sequence nih.govscispace.comresearchgate.net. This fragment is then coupled with a eucophylline-derived fragment via a Stille coupling and directed hydrogenation to form the final dimeric structure nih.govscispace.com.

The construction of the pentacyclic core often relies on well-established indole (B1671886) alkaloid synthesis methodologies, such as the Pictet-Spengler reaction and ring-closing metathesis, alongside more modern techniques like C-H functionalization and cross-coupling reactions nih.govscispace.comccspublishing.org.cnresearchgate.netd-nb.info.

Biosynthetic Pathways and Precursor Identification

Elucidation of Proposed Biosynthetic Routes to Eburnamonine

The biosynthesis of this compound is understood to originate from the common plant alkaloid precursor, tryptophan. Tryptophan is first decarboxylated by tryptophan decarboxylase (TDC) to form tryptamine (B22526), a fundamental building block for a vast array of indole (B1671886) alkaloids nih.gov. From tryptamine, the pathway proceeds through a series of cyclization and rearrangement reactions, often involving intermediates common to other monoterpene indole alkaloids (MIAs) mpg.denih.gov.

Synthetic strategies that aim to replicate proposed biosynthetic steps often utilize reactions such as the Pictet-Spengler or Bischler–Napieralski cyclizations to construct the core indole-containing pentacyclic framework characteristic of this compound thieme-connect.com. These reactions are considered well-established transformations for building the C2–C3 bond within this framework, suggesting their potential role in natural biogenesis thieme-connect.com. Furthermore, the synthesis of complex dimeric alkaloids like leucophyllidine often involves fragments derived from this compound, highlighting its importance as a structural motif within alkaloid biosynthesis nih.govscispace.comresearchgate.netresearchgate.netresearchgate.net.

Identification of Key Biosynthetic Intermediates and Precursors

The journey from primary metabolites to this compound involves several key intermediates.

Primary Precursor: Tryptophan serves as the ultimate precursor, being converted to tryptamine via decarboxylation nih.gov.

Early Indole Alkaloid Intermediates: Strictosidine is recognized as a crucial early intermediate in the biosynthesis of many monoterpene indole alkaloids, laying the groundwork for subsequent structural diversification researchgate.net.

Eburnane Skeleton Intermediates: Compounds such as vincadifformine , eburnamine , and vincamine (B1683053) are closely related structurally and are often found alongside this compound in plants like Vinca minor mpg.denih.govunimi.it. This co-occurrence strongly suggests that these molecules, or closely related derivatives, may serve as direct precursors or share common biosynthetic intermediates with this compound mpg.denih.gov. Specifically, the formation of an eburnamine-vincamine skeleton from an epoxide intermediate in the biosynthesis of related Vinca alkaloids has been observed, underscoring the interconnectedness of these pathways mpg.denih.gov.

Synthetic Intermediates: While not natural biosynthetic intermediates, synthetic routes often employ advanced building blocks like enantioenriched lactams or spirocyclic compounds to construct the this compound skeleton, providing insights into potential chemical transformations nycu.edu.twnih.govscispace.comresearchgate.netresearchgate.netresearchgate.net.

Enzymatic Transformations in Natural this compound Biogenesis

The specific enzymes responsible for catalyzing the individual steps in this compound biosynthesis are not exhaustively characterized in the available literature, which predominantly focuses on chemical synthesis. However, based on studies of related indole alkaloids, several classes of enzymes are likely involved.

Enzymes such as tabersonine-3-oxygenase (T3O) and tabersonine-3-reductase (T3R) have been implicated in the formation of eburnamine-vincamine skeletons during the biosynthesis of related Vinca alkaloids mpg.denih.gov. This suggests that similar oxidative and reductive enzymatic machinery may play a role in the broader eburnane alkaloid family. Generally, indole alkaloid biosynthesis involves a suite of enzymes including prenyltransferases, cyclases, oxidases (e.g., P450 monooxygenases), and methyltransferases, which orchestrate the complex series of reactions required to assemble the final alkaloid structure nih.govbeilstein-journals.orgbeilstein-journals.orgcsic.es.

Genetic and Molecular Determinants of this compound Biosynthesis

The genetic and molecular underpinnings of this compound biosynthesis are largely inferred from research on related indole alkaloids, particularly within the Vinca minor species mpg.denih.gov. Identifying the genes that encode the enzymes responsible for the key transformations is a primary goal in understanding these pathways.

Current research efforts focus on identifying "putative MIA biosynthetic genes" within plant genomes, employing techniques such as transcriptomics and gene co-expression analysis mpg.denih.gov. These approaches help pinpoint genes that are actively transcribed and co-regulated with known alkaloid biosynthetic genes, thereby suggesting their involvement in the pathway. For instance, studies have investigated the identification of genes related to alkaloid biosynthesis in Vinca minor, aiming to uncover the specific genetic machinery responsible for producing compounds like this compound and its relatives mpg.denih.gov. Fully elucidating the molecular determinants requires the precise identification of genes encoding enzymes for critical steps like cyclizations, oxidations, and rearrangements.

Preclinical Pharmacological Characterization and Mechanistic Research

In Vitro Receptor Binding and Allosteric Modulation Studies

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Eburnamonine, also known as vinburnine (B1683052), has been identified as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). medchemexpress.commdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine. mdpi.com This interaction can alter the receptor's conformation, thereby influencing the binding and signaling properties of the primary ligand. mdpi.com

In preclinical studies using Chinese hamster ovary (CHO) cells expressing human muscarinic M1-M4 receptor subtypes, this compound demonstrated the ability to decelerate the binding of the antagonist [3H]N-methylscopolamine. medchemexpress.comresearchgate.net This effect was observed across all four receptor subtypes, with varying potencies. medchemexpress.com

Furthermore, research has shown that this compound can exhibit positive cooperativity with certain agonists, meaning it can enhance the affinity of the receptor for these agonists. nih.gov In studies on membranes of CHO cells transfected with M1-M4 receptor genes, (-)-eburnamonine (B7788956) was found to augment the affinity for acetylcholine at the M2 and M4 receptors. nih.govresearchgate.netdrugbank.com It also increased the affinities for several other agonists, including carbachol, bethanechol, furmethide, methylfurmethide, pentylthio-TZTP, pilocarpine (B147212), oxotremorine, and oxotremorine-M, specifically at the M2 receptors. nih.govresearchgate.net A notable enhancement was also seen for pilocarpine at the M4 receptors. nih.govresearchgate.net The most significant positive cooperativity was observed between (-)-eburnamonine and pilocarpine at the M2 receptors, resulting in a 25-fold increase in affinity. nih.govresearchgate.net

The allosteric action of l-eburnamonine was also investigated in rat heart atria, where it was found to increase the binding of [3H]N-methylscopolamine, with a cooperativity coefficient (α) of 0.35. nih.gov This indicates a positive allosteric effect on antagonist binding at cardiac muscarinic receptors. nih.gov

Table 1: Effect of (-)-Eburnamonine on Muscarinic Receptor Agonist Affinity

| Agonist | Receptor Subtype | Observed Effect | Fold Increase in Affinity | Reference |

|---|---|---|---|---|

| Acetylcholine | M2, M4 | Affinity Augmented | Not specified | nih.govresearchgate.netdrugbank.com |

| Carbachol | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Bethanechol | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Furmethide | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Methylfurmethide | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Pentylthio-TZTP | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Pilocarpine | M2 | Affinity Enhanced | 25 | nih.govresearchgate.net |

| Pilocarpine | M4 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Oxotremorine | M2 | Affinity Enhanced | Not specified | nih.govresearchgate.net |

| Oxotremorine-M | M2 | Affinity Enhanced | 7 | nih.govresearchgate.net |

Analysis of Ligand-Receptor Kinetics in Preclinical Models

The kinetic aspects of this compound's interaction with muscarinic receptors have been a subject of investigation. Studies on [3H]N-methylscopolamine dissociation from muscarinic M1-M4 receptors expressed in CHO cells revealed that vinburnine (L-eburnamonine) decelerates this dissociation. researchgate.net The half-maximal effective concentrations (EC50) for this effect were determined to be 29.5 µM for M1, 4.1 µM for M2, 9.5 µM for M3, and 15.0 µM for M4 receptors. medchemexpress.com

The presence of acetylcholine was found to double the EC50 value of vinburnine at M3 receptors, indicating a modulation of the allosteric effect by the endogenous agonist. researchgate.net Vinburnine was also observed to slow the association of [3H]N-methylscopolamine binding, which led to opposite cooperativity for M1 and M2 receptors. researchgate.net The correlation between these kinetic EC50 values and equilibrium binding constants lends support to the ternary allosteric model of receptor-ligand interaction. researchgate.net

In rat heart atria, l-eburnamonine's affinity for the allosteric site on cardiac muscarinic receptors (KAR) was determined to be 22.6 µM. nih.gov This affinity is lower than that of other allosteric modulators like alcuronium (B1664504) (0.15 µM) and strychnine (B123637) (3.4 µM). nih.gov

Table 2: Kinetic Parameters of this compound at Muscarinic Receptors

| Parameter | Receptor Subtype | Value (µM) | Experimental System | Reference |

|---|---|---|---|---|

| EC50 (dissociation) | M1 | 29.5 | CHO cells | medchemexpress.com |

| EC50 (dissociation) | M2 | 4.1 | CHO cells | medchemexpress.com |

| EC50 (dissociation) | M3 | 9.5 | CHO cells | medchemexpress.com |

| EC50 (dissociation) | M4 | 15.0 | CHO cells | medchemexpress.com |

| KAR (affinity) | Cardiac (rat) | 22.6 | Rat heart atria | nih.gov |

Ion Channel and Transporter Modulation in Preclinical Systems

Voltage-Gated Ion Channel Effects (e.g., Na+ Channels)

This compound's parent compound, vincamine (B1683053), and its semi-synthetic derivative, vinpocetine (B1683063), have been shown to act as blockers of voltage-gated sodium channels (VGNCs). researchgate.netmedchemexpress.combiorxiv.org These channels are crucial for the generation and propagation of action potentials in excitable cells such as neurons. nih.gov While direct studies on this compound's effect on VGNCs are less detailed, the activity of its close structural relatives suggests a potential for similar interactions. The inhibition of these channels is considered a mechanism that could contribute to neuroprotective effects. biorxiv.org

Drug Efflux Transporter Interactions (e.g., P-glycoprotein, Bcrp)

Drug efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp), are located in biological barriers like the blood-brain barrier and play a role in limiting the entry of various substances into the central nervous system. nih.govnih.gov The interaction of this compound with these transporters has been investigated to understand its ability to cross the blood-brain barrier.

In vitro studies using different concentrations of this compound (4, 20, and 100 µM) showed that the compound induced minimal stimulation of the ATPase activity of both Bcrp and P-gp membrane transporters. nih.gov This suggests that this compound has a minimal interaction with these efflux pumps, which is consistent with its ability to cross the blood-brain barrier and exert its pharmacological effects in the central nervous system. nih.gov

Table 3: Interaction of this compound with Drug Efflux Transporters

| Transporter | Assay | Finding | Concentration Range | Reference |

|---|---|---|---|---|

| P-glycoprotein (P-gp) | ATPase Activity | Minimal Stimulation | 4, 20, 100 µM | nih.gov |

| Breast Cancer Resistance Protein (Bcrp) | ATPase Activity | Minimal Stimulation | 4, 20, 100 µM | nih.gov |

Enzyme Inhibition and Activation Studies (e.g., Phosphodiesterase Type 1)

Vinpocetine, a derivative of the this compound-related alkaloid vincamine, is a known inhibitor of phosphodiesterase type 1 (PDE1). researchgate.netrsc.orgresearchgate.net PDE1 is an enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDE1 can lead to increased intracellular levels of these messengers, which can, in turn, activate various downstream signaling pathways. rsc.org While direct studies on this compound's PDE1 inhibitory activity are not as extensively documented as for vinpocetine, the structural similarity suggests a potential for interaction with this enzyme system. The inhibition of PDE1 by related compounds has been linked to neuroprotective effects and enhancement of neuronal plasticity. rsc.orgresearchgate.net

Cellular Signaling Pathway Modulation in Preclinical Models

Oxidative Stress Pathway Modulation

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. frontiersin.org Preclinical investigations have explored the potential of this compound and its derivatives to modulate pathways associated with oxidative stress.

A derivative of this compound, (-)-15-methylene-eburnamonine, has demonstrated cytotoxic effects against various leukemia cell lines, which appear to be mediated through the induction of oxidative stress pathways. researchgate.netnih.gov The cytotoxicity of this compound was found to be attenuated by the presence of glutathione (B108866), a major endogenous antioxidant, suggesting that the mechanism of action involves the depletion of glutathione or the direct generation of oxidative stress. nih.gov This was further supported by the observation that the cell death induced by this derivative in primary acute myelogenous leukemia (AML) and acute lymphocytic leukemia (ALL) cells was blocked by the addition of glutathione. nih.gov

These findings suggest that the modulation of oxidative stress is a key mechanism through which certain this compound derivatives exert their biological effects. The ability to induce cellular stress highlights a potential avenue for further investigation into their therapeutic applications. nih.gov

Effects on Cellular Viability and Apoptosis in Non-Clinical Models

The influence of this compound and its derivatives on cellular viability and apoptosis (programmed cell death) has been a significant area of preclinical research, particularly in the context of oncology.

Studies have shown that (-)-15-methylene-eburnamonine is cytotoxic to a range of cancer cell lines, including those from leukemia, breast cancer, and prostate cancer. nih.gov This derivative has been observed to decrease the viability of primary leukemia cells, including acute myelogenous leukemia (AML), acute lymphocytic leukemia (ALL), and chronic lymphocytic leukemia (CLL) cells, in a dose-dependent manner. nih.gov For instance, treatment with 30 μM of (-)-15-methylene-eburnamonine for 72 hours resulted in a mean viability of 55% for AML cells and 75% for ALL cells. nih.gov In CLL cells, the same concentration led to a mean viability of 35% after 48 hours of treatment. nih.gov

The mechanism underlying this cytotoxicity appears to be linked to the induction of apoptosis. Apoptosis is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. frontiersin.org The cytotoxic effects of this compound derivatives suggest an ability to trigger this programmed cell death pathway in cancer cells. Furthermore, research has indicated that these compounds can also target leukemia stem cells (LSCs), which are a subpopulation of cells responsible for cancer initiation, propagation, and relapse. nih.gov

Table 1: Cytotoxic Effects of (-)-15-methylene-eburnamonine on Primary Leukemia Cells

| Cell Type | Concentration | Treatment Duration | Mean Viability |

|---|---|---|---|

| AML | 30 μM | 72 hours | 55% |

| ALL | 30 μM | 72 hours | 75% |

| CLL | 30 μM | 48 hours | 35% |

Studies in Isolated Organ and Tissue Preparations

Cardiovascular Tissue Responses

Investigations using isolated cardiovascular tissues have provided insights into the direct pharmacological actions of this compound. Studies on isolated rat heart atria have revealed that l-eburnamonine can allosterically modulate cardiac muscarinic acetylcholine receptors. nih.gov Specifically, it was found to increase the binding of the antagonist [3H]N-methylscopolamine, indicating a positive allosteric action. nih.gov This effect is similar to that of alcuronium and strychnine, although the affinity of l-eburnamonine for these receptors is lower. nih.gov

In contrast, vincamine, a structurally similar alkaloid, exhibits a negative allosteric effect on the binding of the same antagonist. nih.gov This highlights the subtle structural features that determine the nature of the allosteric modulation of muscarinic receptors. Such findings are crucial for understanding the potential cardiac effects of this compound and for the development of new allosteric modulators for these receptors. nih.gov

Cerebrovascular Activity in Preclinical Models

This compound and its parent compound, vincamine, are recognized for their effects on cerebral circulation. rsc.org Preclinical studies have consistently demonstrated their ability to increase cerebral blood flow. rsc.org This vasodilatory effect is considered a key component of their neuroprotective attributes.

The cerebrovascular activity of these compounds is believed to be important for their therapeutic potential in conditions associated with cerebral circulatory insufficiency. While this compound itself is used in the treatment of cerebrovascular diseases, some of its derivatives show reduced cerebrovascular activity, indicating that specific structural elements are crucial for this effect. rsc.org For example, replacing the ester group at a specific position in the related compound vinpocetine with a carbonyl group to form this compound preserves the cerebrovascular activity. rsc.org

Further preclinical research has utilized models of cerebral insufficiency to evaluate the efficacy of this compound and its derivatives. For instance, the derivative vindeburnol (B1683055) has been shown to improve electrocortical recovery in gerbils following cerebral ischemia. researchgate.net These studies underscore the potential of this compound and related compounds to positively influence cerebrovascular function and protect against ischemic damage.

Molecular Mechanisms of Action

Direct Target Identification and Validation Approaches

The identification of direct molecular targets is a foundational step in elucidating the mechanism of action of any bioactive compound. This process often involves a combination of biochemical assays and validation techniques to confirm a specific and meaningful interaction between the compound and a biological molecule, such as a receptor or enzyme.

For eburnamonine, research has pointed towards the cholinergic system as a key area of interaction. A significant finding identified cardiac muscarinic acetylcholine (B1216132) receptors as a direct target. nih.gov Using radioligand binding assays on rat heart atria, it was demonstrated that l-eburnamonine positively modulates these receptors. Specifically, it was found to allosterically increase the binding affinity of the muscarinic antagonist, [3H]N-methylscopolamine. nih.gov This positive allosteric modulation suggests that this compound can enhance the binding of other molecules to the receptor without directly competing with the primary binding site.

The validation of this interaction was quantified using established parameters from receptor theory. The affinity of l-eburnamonine for the allosteric site on the cardiac muscarinic receptors and its cooperativity coefficient were determined, providing quantitative evidence of the interaction. nih.gov Such validation approaches are critical to confirm that the observed binding is specific and to characterize the nature of the interaction. While these findings were in cardiac tissue, the presence of muscarinic receptors throughout the central nervous system makes this a highly relevant finding for this compound's neurological effects. nih.govmdpi.com

| Compound | Target | Assay Method | Effect | Affinity (KAR) | Cooperativity Coefficient (α) |

|---|---|---|---|---|---|

| l-Eburnamonine | Cardiac Muscarinic Acetylcholine Receptors | [3H]N-methylscopolamine Binding Assay | Positive Allosteric Modulation | 22.6 µM | 0.35 |

Computational Modeling and Molecular Docking Studies of Target Interactions

Computational methods, particularly molecular docking, serve as powerful tools to predict and analyze the interaction between a small molecule like this compound and its potential protein targets at a molecular level. These in silico techniques model the binding pose and estimate the binding affinity, providing insights that can guide further experimental validation.

Molecular docking studies have been performed to explore the binding potential of this compound with various enzymes. In one study, the interaction of this compound with human α-amylase was investigated. The results yielded a docking score of less than -8.0 kcal/mol, indicating a favorable and stable binding interaction. researchgate.net Although α-amylase is not a primary target for neuroprotection, this study demonstrates the utility of computational modeling in quantifying the binding potential of this compound.

Given the experimental evidence identifying muscarinic acetylcholine receptors as a target, computational modeling and docking studies would be invaluable for understanding this specific interaction in greater detail. nih.gov Such studies could model the binding of this compound to the allosteric site of various muscarinic receptor subtypes (M1-M5), which are important targets in the central nervous system. mdpi.com By simulating the interaction, researchers could identify the key amino acid residues involved in the binding and elucidate the structural basis for its positive allosteric modulation. mdpi.com Furthermore, virtual screening of this compound against a panel of known neuroprotective targets, such as phosphodiesterase 1 (PDE1)—a target of the related compound vinpocetine (B1683063)—could help identify other potential direct targets and further clarify its polypharmacological profile.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Finding |

|---|---|---|---|

| This compound | Human α-amylase | < -8.0 | Predicted stable binding interaction. |

Gene Expression and Proteomic Profiling of this compound Effects

The effects of a bioactive compound extend beyond its direct targets, often triggering a cascade of changes in gene expression and protein abundance within the cell. Modern 'omics' technologies, such as transcriptomics (e.g., RNA-Seq) and proteomics, provide a global view of these cellular responses, offering a powerful approach to uncover novel mechanisms of action and downstream pathways. mdpi.comnih.gov

To date, specific studies detailing a comprehensive gene expression or proteomic profiling of neuronal cells treated with this compound have not been extensively reported in the scientific literature. However, the application of these techniques holds significant potential for deepening the understanding of this compound's neuroprotective mechanisms.

For instance, RNA-Seq analysis of cultured neuronal cells or brain tissue from animal models treated with this compound could reveal which genes are up- or down-regulated. nih.gov This could point to the activation or suppression of specific signaling pathways involved in neuronal survival, inflammation, or synaptic plasticity. Similarly, quantitative proteomic techniques could identify changes in the levels of specific proteins in synapses, mitochondria, or other subcellular compartments of neurons following this compound exposure. nih.govfrontiersin.org Such an approach could uncover novel protein targets or biomarkers associated with its neuroprotective effects, potentially linking its known activities, such as muscarinic receptor modulation, to broader cellular responses like antioxidant defense or synaptic function regulation. biorxiv.org The application of these systems biology approaches remains a promising and necessary future step in the investigation of this compound.

Mechanistic Basis of Preclinical Neuroprotective Attributes

Preclinical studies in various animal models have established the neuroprotective potential of this compound, with research pointing to several key mechanisms underlying these effects. A primary and well-documented attribute is its positive influence on cerebral hemodynamics and metabolism.

Furthermore, this compound exhibits significant anti-hypoxic properties. In preclinical models of hypobaric hypoxia, it was found to increase survival time in mice and inhibit the amnesic effects of oxygen deprivation in rats. This protective effect against hypoxia-induced damage is a cornerstone of its neuroprotective profile. The compound also demonstrated the ability to mitigate the electroencephalographic consequences of acute asphyxic anoxia, further underscoring its role in protecting the cerebral cortex from ischemic injury.

The combination of these mechanisms—enhanced cerebral circulation and oxygenation, increased metabolic activity, and direct protection against hypoxic insults—provides a strong mechanistic basis for the neuroprotective attributes of this compound observed in preclinical research.

Structure Activity Relationships Sar and Rational Analog Design

Systematic Evaluation of Structural Modifications on Preclinical Activity

The core structure of eburnamonine offers several sites for chemical modification. Studies have systematically introduced a variety of substituents and altered existing functional groups to probe their influence on the compound's activity. This has involved modifications at various positions of the indole (B1671886) nucleus and the ethyl group, as well as alterations to the lactam ring.

Stereochemistry plays a pivotal role in the biological activity of this compound and its derivatives. mdpi.comlibretexts.org The natural form, (+)-eburnamonine, and its enantiomer, (-)-eburnamonine (B7788956), often exhibit different pharmacological profiles. The spatial arrangement of the ethyl group at the C-16 position is a critical determinant of biological activity. Studies comparing the enantiomers have revealed that the stereochemical configuration significantly influences how the molecule interacts with its biological targets. nih.gov For instance, the binding affinity to specific receptors or enzymes can be highly dependent on the stereoisomer. This underscores the importance of stereoselective synthesis to obtain the desired therapeutic effects. nih.gov

The lactam carbonyl group and the indole nitrogen of the this compound scaffold are crucial for its interaction with biological targets. mdpi.com Modifications to these functional groups have been shown to significantly alter binding affinity and efficacy. For example, reduction of the lactam to an amine or alteration of the indole nitrogen's basicity can lead to a substantial loss of activity, highlighting their importance in forming key interactions, such as hydrogen bonds, with receptor sites. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the structural requirements for the biological activity of this compound derivatives. mdpi.commdpi.comcncb.ac.cn These computational models correlate variations in the physicochemical properties of a series of compounds with their observed biological activities. nih.govnih.gov By analyzing parameters such as hydrophobicity, electronic effects, and steric factors, QSAR studies have provided predictive models that can guide the design of new analogs with enhanced potency and selectivity. These models have helped to identify key molecular descriptors that are either positively or negatively correlated with the desired preclinical activity, thereby streamlining the drug discovery process.

Rational Design Principles for this compound-Based Compounds

The insights gained from SAR and QSAR studies have culminated in a set of rational design principles for the development of novel this compound-based compounds. nih.govnih.govrsc.org A key principle is the preservation of the core pentacyclic structure, which appears to be essential for activity. Modifications are generally focused on peripheral positions where substitutions can modulate pharmacokinetic and pharmacodynamic properties without disrupting the essential binding motifs. For instance, the introduction of specific substituents on the aromatic ring can enhance properties like membrane permeability or metabolic stability.

Synthesis and Preclinical Evaluation of Novel this compound Analogs

Guided by rational design principles, numerous novel this compound analogs have been synthesized and subjected to preclinical evaluation. nih.govmdpi.com These synthetic efforts have explored a wide range of chemical space, leading to the discovery of compounds with diverse pharmacological profiles. The preclinical assessment of these analogs typically involves in vitro assays to determine their potency and selectivity, followed by in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties. This iterative process of design, synthesis, and testing continues to yield promising new drug candidates based on the this compound scaffold.

Below is a table summarizing some of the key structural modifications and their observed effects on preclinical activity:

| Modification Site | Type of Modification | Observed Effect on Preclinical Activity |

| C-16 Ethyl Group | Alteration of stereochemistry | Significant impact on potency and selectivity |

| Lactam Carbonyl | Reduction to an amine | General decrease or loss of activity |

| Indole Nitrogen | Substitution or quaternization | Often leads to reduced activity |

| Aromatic Ring | Introduction of various substituents | Can modulate potency, selectivity, and pharmacokinetic properties |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Absorption and Distribution Studies in Preclinical Animal Models

The initial assessment of a drug candidate's journey through the body begins with absorption and distribution studies, typically conducted in rodent models like rats and mice. plos.orgmdpi.comrsc.org These preclinical investigations are crucial for determining how a compound is taken up into the systemic circulation and where it subsequently travels within the body. For drugs intended for oral administration, establishing oral activity is a primary goal. nih.gov

Studies have confirmed that l-eburnamonine is pharmacologically active following oral administration in animal models, a critical attribute for its potential development. nih.gov Following absorption, a drug's distribution is heavily influenced by its binding to plasma proteins. xenotech.com Only the unbound, or "free," fraction of a drug is generally considered pharmacologically active and available to diffuse across membranes to its site of action. xenotech.com The extent of plasma protein binding is therefore a key parameter determined in preclinical studies, often using methods like equilibrium dialysis or ultrafiltration. eurofinsdiscoveryservices.comjmchemsci.com

The distribution to specific tissues is another critical aspect, investigated by analyzing drug concentrations in various organs harvested at different time points after administration. plos.org For centrally acting agents like eburnamonine, distribution into the brain is of paramount importance. While specific quantitative data on the oral bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), or comprehensive tissue distribution for this compound are not detailed in the reviewed literature, the general methodologies for acquiring such data are well-established in preclinical research. plos.orgnih.gov

Table 1: Standard Pharmacokinetic Parameters Investigated in Preclinical Animal Models Note: Specific quantitative values for this compound were not available in the reviewed scientific literature.

| Parameter | Description | Preclinical Relevance | Typical Animal Models |

| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation unchanged. | Determines the efficiency of oral absorption. plos.org | Rat, Mouse, Dog plos.org |

| Cmax | Maximum (peak) plasma concentration of the drug. | Relates to the intensity of the drug's effect. | Rat, Mouse, Dog ajms.iq |

| Tmax | Time to reach Cmax. | Indicates the rate of drug absorption. ajms.iq | Rat, Mouse, Dog ajms.iq |

| Plasma Protein Binding (%) | The extent to which a drug binds to proteins in blood plasma. | Influences the free drug concentration available for pharmacological activity and distribution. xenotech.com | Rat, Mouse, Dog, Human Plasma mdpi.comnih.gov |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. mdpi.com | Rat, Mouse, Dog mdpi.com |

| Tissue Distribution | The concentration of the drug in various tissues (e.g., liver, kidney, brain, heart). | Identifies target organs and potential sites of accumulation. researchgate.net | Rat, Mouse researchgate.net |

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The metabolic fate of a drug candidate is a critical determinant of its efficacy and duration of action. Preclinical investigations into metabolic pathways are essential to understand how the body chemically modifies a compound. mdpi.com These studies are typically performed using in vitro systems, such as liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. evotec.comnuvisan.comsrce.hr Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which catalyze a majority of phase I metabolic reactions. evotec.com

A key finding from preclinical in vitro studies is that this compound possesses significant metabolic stability. When incubated with rat liver microsomal enzymes, the intrinsic clearance of this compound was found to be markedly lower than that of the structurally related alkaloids, vincamine (B1683053) and vinpocetine (B1683063). nih.gov This suggests that this compound is less susceptible to rapid breakdown by hepatic enzymes, a favorable characteristic for a drug candidate as it can lead to a more prolonged and predictable presence in the body. researchgate.netnih.gov

The process of identifying metabolites involves incubating the parent drug with these enzymatic systems and then analyzing the samples using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrnih.gov This allows for the separation and structural elucidation of new chemical entities formed through reactions such as oxidation, hydroxylation, or glucuronidation. nih.govnih.gov While the specific metabolites of this compound have not been detailed in the reviewed literature, its demonstrated stability is a primary preclinical finding.

Table 2: Comparative In Vitro Metabolic Stability in Rat Liver Microsomes

| Compound | Intrinsic Clearance (CLint) | Implication | Source |

| This compound | Significantly lower than vincamine and vinpocetine | Higher metabolic stability | nih.gov |

| Vincamine | Higher than this compound | Lower metabolic stability | nih.gov |

| Vinpocetine | Higher than this compound | Lower metabolic stability | nih.gov |

Excretion Mechanisms in Preclinical Models

Understanding how a drug and its metabolites are eliminated from the body is a fundamental component of pharmacokinetic profiling. bioivt.com Preclinical excretion studies are designed to determine the primary routes (e.g., urine, feces) and the rate of elimination. bioivt.com The standard approach involves administering a radiolabeled version of the drug to animal models, typically rats, and collecting urine and feces over a defined period in specialized metabolic cages. bioivt.comnih.gov

These "mass balance" studies aim to account for the total administered dose, providing a quantitative picture of the drug's excretion pathways. nih.gov For example, a high recovery of the radiolabel in feces might suggest poor absorption or significant biliary excretion. mdpi.com

To specifically investigate the role of the liver in eliminating a drug into the bile, studies are often conducted in bile duct-cannulated (BDC) animals. nih.gov This surgical modification allows for the direct collection of bile, providing a definitive measure of how much of the drug or its metabolites are cleared from the liver via this route. bioivt.comnih.gov Although these methodologies are standard in preclinical drug development, specific quantitative excretion data detailing the percentage of this compound eliminated via renal or fecal routes in animal models were not available in the reviewed literature.

Table 3: Standard Methodologies for Preclinical Excretion Studies

| Study Type | Methodology | Purpose | Typical Animal Model |

| Mass Balance | Administration of a radiolabeled compound followed by collection of urine and feces in metabolic cages. nih.gov | To determine the primary routes (urine vs. feces) and overall rate of elimination of all drug-related material. bioivt.com | Rat nih.gov |

| Biliary Excretion | Use of bile duct-cannulated (BDC) animals to collect bile after drug administration. nih.gov | To quantify the extent of drug and metabolite excretion from the liver into the bile, distinguishing it from unabsorbed drug excreted in feces. bioivt.com | Rat nih.gov |

Preclinical Pharmacodynamic Markers of this compound Activity

Pharmacodynamic (PD) markers are measurable indicators that demonstrate a drug has reached its target and is producing a biological effect. Preclinical studies have identified several key pharmacodynamic markers that underscore the activity of l-eburnamonine, particularly related to its effects on the brain and cellular metabolism.

A primary and consistently observed effect of l-eburnamonine is its influence on cerebral hemodynamics and metabolism. In anesthetized dogs, the compound was shown to increase cerebral blood flow and oxygen consumption. caymanchem.comkarger.com This is complemented by findings in normoxic mice, where orally administered l-eburnamonine significantly increased the cerebral consumption of glucose. nih.gov

Furthermore, l-eburnamonine exhibits significant antihypoxic and neuroprotective properties in various preclinical models. It was found to increase survival time in mice subjected to hypobaric hypoxia and inhibit the amnesic effects of hypoxia in rats. caymanchem.comkarger.com In rats experiencing acute normobaric hypoxia, l-eburnamonine administration decreased the expected fall in the cerebral energy charge, a key indicator of cellular energy status. nih.gov An additional mechanism observed involves the stimulation of glycolysis in red blood cells, leading to increased levels of 2,3-diphosphoglycerate (2,3-DPG) and adenosine (B11128) triphosphate (ATP), which are crucial for oxygen transport and delivery to tissues. nih.gov

Table 4: Summary of Preclinical Pharmacodynamic Markers for l-Eburnamonine

| Pharmacodynamic Marker | Effect Observed | Animal Model | Source |

| Cerebral Blood Flow | Increased | Anesthetized Dog | caymanchem.com |

| Cerebral Oxygen Consumption | Increased | Anesthetized Dog | karger.com |

| Cerebral Glucose Consumption | Significantly increased | Normoxic Mouse | nih.gov |

| Antihypoxic Activity | Increased survival time under hypobaric hypoxia | Mouse | karger.com |

| Antihypoxic Activity | Increased onset time to hypoxia-induced brain death | Rat | caymanchem.com |

| Cerebral Energy Status | Decreased the fall in cerebral energy charge during hypoxia | Rat | nih.gov |

| Cognitive Function | Prevented scopolamine-induced amnesia | Mouse | caymanchem.com |

| Cognitive Function | Inhibited amnesic effects of hypoxia | Rat | karger.com |

| Red Blood Cell Metabolism | Stimulated glycolysis, increasing 2,3-DPG and ATP levels | In vivo (Human volunteers mentioned in preclinical context) | nih.gov |

Blood-Brain Barrier Permeability in Preclinical Contexts

For any compound intended to have a therapeutic effect in the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. biorxiv.org The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. mdpi.com A key mechanism limiting drug entry into the brain is the action of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates back into the blood. mdpi.commedtechbcn.com

Preclinical in vitro investigations are vital for assessing a compound's interaction with these transporters. medtechbcn.comevotec.com A pivotal study investigating this compound and its analogs, vincamine and vinpocetine, utilized an ATPase assay to measure the interaction with P-gp and BCRP membrane transporters. nih.gov The results showed that all three alkaloids induced only minimal stimulation of ATPase activity, which is an indicator of transporter interaction. nih.gov

This finding suggests that this compound is not a significant substrate for these major efflux pumps. nih.gov This low potential for efflux, combined with its demonstrated metabolic stability, are highly favorable properties for a CNS-acting agent, as they support the compound's ability to cross the BBB and remain in the brain long enough to exert its pharmacological effects. nih.gov

Table 5: In Vitro Interaction of this compound with Key Blood-Brain Barrier Efflux Transporters

| Efflux Transporter | Assay Type | Finding for this compound | Implication for BBB Permeability | Source |

| P-glycoprotein (P-gp) | ATPase Activity Assay | Minimal stimulation | Low potential for being actively effluxed from the brain | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ATPase Activity Assay | Minimal stimulation | Low potential for being actively effluxed from the brain | nih.gov |

Advanced Analytical Methodologies for Eburnamonine Research

Chromatographic Techniques for Detection and Quantification in Biological Matrices

Chromatographic techniques are fundamental for separating Eburnamonine from complex biological matrices before detection and quantification. These methods leverage differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely established technique for the separation, identification, and quantification of various compounds, including alkaloids like this compound, in complex samples drawellanalytical.comresearchgate.net. HPLC methods, such as those employing Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), have been utilized for the analysis of this compound chemicalbook.in. HPLC has demonstrated utility in detecting this compound and related compounds within biological matrices researchgate.netresearchgate.net. The use of a C18 column, a common stationary phase for non-polar or moderately polar compounds, is frequently reported for the separation of similar molecules like vitamin K homologues in biological samples, suggesting its suitability for this compound analysis nih.gov. HPLC methods are essential for quantitative determination, requiring rigorous validation for precision, accuracy, and recovery, and play a role in monitoring drug levels and identifying metabolites researchgate.netd-nb.info.

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity due to the use of smaller particle-sized columns researchgate.netresearchgate.net. UPLC methods have been developed for the analysis of in vitro metabolic samples involving this compound, demonstrating high sensitivity with quantification levels reported in the range of 0.02 to 0.025 µg/mL researchgate.net. This technique is particularly valuable for drug metabolism studies, stability assessments, and the quantification of bioactive compounds, enabling the rapid separation of analytes from complex biological matrices researchgate.netresearchgate.net. UPLC coupled with fluorescence detection (UPLC-FLD) has also been employed for the analysis of compounds such as this compound and vinpocetine (B1683063) epo.org.

Gas Chromatography (GC) is primarily suited for the analysis of volatile and semi-volatile compounds organomation.com. While GC-MS methods have been applied to biological matrices for other substances researchgate.net, this compound's chemical structure (C19H22N2O, molecular weight 294.39) suggests that it might require derivatization to enhance its volatility and thermal stability for GC analysis, a common practice for compounds of similar molecular weight and polarity organomation.comescholarship.org. GC-MS is a mature technology for identifying and semi-quantifying small molecular metabolites, often relying on derivatization techniques like silylation to improve volatility and stability for analysis escholarship.org.

Table 1: Chromatographic Techniques for this compound Analysis (General Principles & Applications)

| Technique | Principle | Typical Application in Bioanalysis | Suitability for this compound (Inferred) |

| HPLC | Separation based on differential partitioning between mobile and stationary phases | Quantification, Separation of complex mixtures, Detection of alkaloids | Suitable for moderately polar compounds; widely used for alkaloid analysis in biological samples. |

| UPLC | Enhanced HPLC with smaller particle sizes | Faster analysis, higher resolution, sensitive quantification | Offers improved speed and sensitivity over HPLC for this compound analysis. |

| GC | Separation of volatile/semi-volatile compounds based on boiling point and polarity | Analysis of volatile organic compounds, requires derivatization for less volatile analytes | May require derivatization due to structure; suitable for volatile metabolites. |

Mass Spectrometry Applications

Mass Spectrometry (MS) is indispensable for identifying and quantifying compounds, offering high sensitivity and specificity. When coupled with chromatographic separation, it provides powerful tools for this compound research.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of pharmaceuticals and their metabolites in biological fluids researchgate.netresearchgate.netalwsci.com. This hyphenated technique synergistically combines the separation power of liquid chromatography with the detection and quantification capabilities of mass spectrometry researchgate.net. LC-MS/MS offers high sensitivity, specificity, and a broad applicability for various compounds, including those that are polar or thermally labile, making it ideal for analyzing complex biological matrices researchgate.net. It provides excellent selectivity, enabling the precise quantification of even closely related isoforms at low concentrations veedalifesciences.com. However, the presence of biological matrices can introduce matrix effects, such as ion suppression or enhancement, which can impact accuracy and necessitate careful sample preparation, clean-up, and matrix-matching for reliable quantification researchgate.netresearchgate.netorganomation.comchromatographytoday.com.

Mass spectrometry, particularly in conjunction with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), plays a pivotal role in metabolite profiling and structural elucidation alwsci.comcriver.comrfi.ac.uknih.govpittcon.orgmassspeclab.com. These techniques provide accurate mass measurements, crucial for determining elemental composition and identifying unknown compounds or metabolites rfi.ac.ukpittcon.orgmassspeclab.comcurrenta.de. The fragmentation patterns generated by MS/MS offer detailed structural information, aiding in the characterization of molecules and their breakdown products pittcon.orgcurrenta.de. For this compound research, MS is vital for identifying and quantifying metabolites, providing insights into its metabolic pathways criver.compharmaron.compharmaron.com. Furthermore, the combination of MS with other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, significantly enhances the accuracy and confidence in structural determination criver.comcurrenta.deresearchgate.net. For instance, studies involving this compound derivatives have utilized techniques like Residual Dipolar Couplings (RDC), CD spectra, and DFT computations for comprehensive structural elucidation researchgate.net. HRMS and LC-MS/MS are instrumental in detecting low-concentration analytes and distinguishing them from endogenous compounds, thereby facilitating robust metabolite profiling and structural characterization alwsci.comcriver.com.

Table 2: Mass Spectrometry Applications for this compound Research

| Technique | Primary Role | Key Features for this compound Research | Relevant For |

| LC-MS/MS | Quantification in biological matrices | High sensitivity, specificity, low detection limits (e.g., pg range for similar compounds), ability to discern isoforms | Detection and quantification of this compound in biological samples. |

| HRMS | Structural Elucidation, Metabolite Identification | Accurate mass measurement, determination of elemental composition, identification of novel metabolites | Determining exact mass, identifying unknown metabolites and degradation products. |

| MS/MS | Structural Elucidation, Metabolite Identification | Fragmentation patterns for structural information, selective ion monitoring | Elucidating molecular structure, identifying specific metabolites and their fragments. |

Emerging Research Directions and Future Perspectives

Integration of Systems Biology Approaches in Eburnamonine Research

The exploration of this compound and its derivatives is increasingly benefiting from the integration of systems biology. This interdisciplinary field combines high-throughput data from genomics, proteomics, and metabolomics with computational modeling to understand the complex interactions within biological systems. isbscience.org By applying a systems-level perspective, researchers can move beyond a single-target approach to elucidate the multifaceted mechanisms of action of this compound.

Systems biology offers a framework to construct comprehensive predictive models of how this compound affects cellular networks. isbscience.org This involves integrating various "omics" data to simulate the behavior of biological systems in response to the compound. isbscience.org Such an approach is crucial for understanding the polypharmacology of this compound, where it may interact with multiple targets to produce its therapeutic effects. The use of physiological maps, which are detailed graphical representations of biochemical processes, can further enhance this understanding by providing a standardized visualization for data analysis. altex.org These maps, built using standards like the Systems Biology Graphical Notation (SBGN), help in deciphering the complex interplay of pathways affected by this compound. altex.org

This holistic approach can help identify not only the primary targets but also the downstream signaling cascades and metabolic pathways that are modulated. For instance, understanding how this compound impacts the network of interactions from the genome to the cellular and organ levels can provide deeper insights into its neuroprotective and cardiovascular effects. isbscience.org Ultimately, systems biology aims to create a "network of networks" model to understand the dynamic biological changes induced by compounds like this compound, paving the way for more informed drug development and personalized medicine. isbscience.org

Application of Artificial Intelligence and Machine Learning in this compound Analog Design

One of the key applications of AI in this context is in the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new this compound derivatives based on their molecular descriptors. By leveraging ML algorithms, researchers can build more accurate and predictive QSAR models, enabling the virtual screening of large compound libraries to prioritize candidates for synthesis. geeksforgeeks.org

Furthermore, AI and ML can be employed for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. These generative models can explore a vast chemical space to propose novel this compound analogs with potentially improved potency, selectivity, and pharmacokinetic profiles. The integration of AI can also aid in optimizing synthetic routes and predicting potential off-target effects, thereby reducing the time and cost associated with drug development. While the application of AI in analog design is still an emerging area, its potential to accelerate the discovery of next-generation this compound-based therapeutics is substantial. planetanalog.comyoutube.com

Identification of Novel Molecular Targets for this compound and its Derivatives

While the effects of this compound on phosphodiesterases and ion channels are well-documented, ongoing research is focused on identifying novel molecular targets to better understand its diverse pharmacological profile. nih.gov Modern drug discovery techniques, including chemoproteomics and computational docking, are being employed to uncover new protein interactions.

A recent study utilized molecular docking to investigate the potential antidiabetic activity of this compound. The results suggested that this compound exhibits a strong binding affinity for human α-amylase, an enzyme involved in carbohydrate metabolism. mdpi.comresearchgate.net This finding points towards a previously unexplored therapeutic potential for this compound and its derivatives in the management of diabetes. mdpi.com

Another area of investigation is the potential of this compound and its analogs to target cancer stem cells (CSCs). A molecular docking study identified (-)-eburnamonine (B7788956) as having significant binding interactions with the isomerase-perdeuterated E65Q-TIM protein, a potential target in anticancer therapy. tjpps.org Furthermore, derivatives such as 15-methylene-eburnamonine have demonstrated cytotoxicity against various leukemia cell lines and have been shown to reduce leukemic stem cell frequency in vitro. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anticancer agents that target the resilient CSC population. nih.gov

Additionally, research has pointed to the Wnt signaling pathway as a potential target. Certain this compound derivatives have been identified as antagonists of SOST (Sclerostin) and Wise, which are modulators of the Wnt pathway, suggesting a role in promoting bone growth. google.com The continued exploration of these and other potential targets will be crucial for unlocking the full therapeutic potential of the this compound chemical class.

Biotechnological and Synthetic Biology Approaches for Production and Derivatization

The production of this compound and its analogs has traditionally relied on extraction from plant sources or complex chemical syntheses. rhhz.netscispace.com However, emerging biotechnological and synthetic biology approaches offer promising alternatives for more sustainable and efficient production. These methods leverage the power of engineered microorganisms or enzymes to produce complex molecules.

One avenue of exploration is the microbial hydroxylation of this compound. Studies have shown that fungi such as Mucor circinelloides and bacteria like Streptomyces violens can introduce hydroxyl groups at specific positions on the this compound scaffold. amanote.com This enzymatic transformation can generate novel derivatives that may possess unique biological activities. Further engineering of these microbial systems could lead to the production of a diverse library of hydroxylated this compound analogs for pharmacological screening.

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers a more comprehensive approach. wur.nl By assembling biosynthetic pathways for this compound production in a microbial host, such as yeast or E. coli, it may be possible to achieve high-titer production from simple feedstocks. This would circumvent the reliance on plant sources and the complexities of multi-step chemical synthesis. Furthermore, the modular nature of synthetic biology allows for the introduction of novel enzymes into the pathway to create a wide range of this compound derivatives with tailored properties. While still in the early stages of development for this compound, these biotechnological and synthetic biology strategies hold significant potential for the future production and diversification of this important class of alkaloids. nih.gov

Strategic Development of this compound Analogs with Enhanced Mechanistic Selectivity

A key goal in the ongoing development of this compound-based therapeutics is the creation of analogs with enhanced mechanistic selectivity. By fine-tuning the molecular structure, researchers aim to design compounds that preferentially interact with a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects.

One strategy involves the introduction of specific functional groups to modulate the compound's interaction with its target. For example, the synthesis of 15-methylene-eburnamonine, which incorporates an exocyclic enone, was found to impart potent anticancer activity that is nearly absent in the parent compound, (-)-eburnamonine. nih.govnih.gov This highlights how a targeted modification can dramatically alter the biological activity profile.

Computational modeling and mechanistic studies play a crucial role in the rational design of selective analogs. By understanding the key interactions between this compound and its target proteins at the atomic level, medicinal chemists can make informed decisions about which modifications are most likely to enhance selectivity. chemrxiv.org For instance, if a particular hydrogen bond is critical for binding to the desired target but not to off-targets, analogs can be designed to strengthen this interaction.

常见问题

Q. What are the standard methodologies for synthesizing Eburnamonine, and how do yields vary across protocols?

this compound is synthesized via derivatization of Vinca alkaloids like vincamine. A common approach involves a one-pot, two-step procedure: NaBH₄/BF₃·OEt₂ reduction followed by H₂O₂/NaOH oxidation, yielding ~40% overall efficiency . Alternative routes include Ghosh’s racemic synthesis (35% yield) and Colby’s α-methylenation strategy (28% yield for 15-methylene-eburnamonine) . Researchers should optimize solvent systems (e.g., DMF for solubility) and catalysts (e.g., Tebbe reagent for sterically hindered sites) to improve yields .

Q. What in vitro and in vivo assays are routinely used to evaluate this compound’s neuroprotective effects?

- In vitro : Neuronal cell viability assays (e.g., SH-SY5Y cells) under oxidative stress, paired with acetylcholine esterase inhibition tests .

- In vivo : Rodent models of amnesia (e.g., scopolamine-induced memory impairment in mice) and cerebral hypoxia (e.g., low-pressure hypoxia in rats). Dosages of 20–45 mg/kg in rodents show improved cognitive function and survival rates .

- Key endpoints : Cerebral blood flow (laser Doppler), glucose/oxygen consumption, and behavioral metrics (e.g., passive avoidance tests) .

Q. How is this compound’s purity and stability validated in pharmacological studies?

- Purity : HPLC-UV (λmax 243, 268 nm) with ≥98% purity confirmed via certified reference standards .

- Stability : Long-term storage at -20°C in inert solvents (e.g., DMF) preserves integrity for ≥4 years. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity profiles across cancer cell lines?

Contradictory cytotoxicity data (e.g., high activity in leukemia cells vs. inactivity in breast cancer cells) may arise from variable expression of molecular targets like muscarinic receptors or α,β-unsaturated carbonyl-mediated Michael adduct formation. To address this:

- Perform transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed genes in sensitive vs. resistant cell lines.

- Use isogenic cell pairs (e.g., wild-type vs. receptor-knockout) to isolate mechanism-specific effects . Example: 15-methylene-eburnamonine shows LC₅₀ = 4.0 μM in KMS-12BM myeloma cells but LC₅₀ = 16.71 μM in non-cancerous FnMSC cells, suggesting selective cytotoxicity .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?

- Core modifications : Introduce substituents at C11 (amide derivatives) or C15 (α-methylenation) to enhance bioactivity.

- Analytical tools : Use COSY/NOESY NMR to confirm stereochemistry and DFT calculations to predict binding affinities .

- Functional assays : Compare parent compounds with derivatives in dose-response models (e.g., IC₅₀ shifts in cerebral blood flow assays) .

Q. How can researchers address the challenge of low synthetic yields in this compound derivative production?

- Steric hindrance mitigation : Employ bulky reagents (e.g., TMSOTf) for trifluoroacetylation at congested sites like C16 .

- Scalability : Replace TASF with CsF in elimination steps to maintain yields (~59%) at larger scales .

- Process optimization : Use Design of Experiments (DoE) to refine reaction parameters (temperature, solvent polarity) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Survival analysis : Kaplan-Meier plots with log-rank tests for hypoxia survival studies .

- Multivariate analysis : PCA to disentangle correlated variables (e.g., blood flow vs. cognitive scores) .

Q. How should researchers design studies to reconcile discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。